

# Application Notes and Protocols: Antifungal Activity of Imazalil Sulfate Against *Penicillium digitatum*

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## Compound of Interest

Compound Name: *Imazalil sulfate*

Cat. No.: *B166212*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Imazalil sulfate** is a widely used fungicide for controlling postharvest diseases in citrus fruits, primarily green mold caused by *Penicillium digitatum*. Its efficacy lies in its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This document provides detailed protocols for assessing the antifungal activity of **Imazalil sulfate** against *P. digitatum* and summarizes key quantitative data from relevant studies.

Imazalil possesses protective, curative, and anti-sporulation properties.<sup>[1]</sup> Its primary mode of action is the inhibition of sterol 14 $\alpha$ -demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis. The development of resistance in *P. digitatum* to Imazalil is a significant concern, often necessitating adjustments in treatment protocols and the exploration of alternative control strategies.<sup>[2][3][4]</sup>

## Quantitative Data Summary

The antifungal efficacy of **Imazalil sulfate** against *Penicillium digitatum* can be quantified through various in vitro and in vivo assays. The following tables summarize key data on its activity against both sensitive and resistant strains.

Table 1: In Vitro Mycelial Growth Inhibition of *Penicillium digitatum* by Imazalil

Isolate Category	EC50 (µg/mL)	Resistance Factor (R-factor)	Reference
Sensitive	0.027 - 0.038	-	[5][6]
Low Resistant	0.615	19.0	[5][6]
Moderately Resistant	1.075	33.2	[5][6]
Resistant	1.618	50.0 - 57.6	[5][6]
Highly Resistant	>1.618	70.7	[5][6]

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. Resistance Factor is the ratio of the EC50 of a resistant isolate to the EC50 of a sensitive isolate.

Table 2: In Vitro Spore Germination Inhibition of *Penicillium digitatum* by Imazalil at Different pH Levels

Isolate	pH	ED50 (µg/mL)	Reference
Sensitive (M6R)	4	0.16	[7]
5	0.11	[7]	
6	0.015	[7]	
7	0.006	[7]	
Resistant (D201)	4	5.9	[7]
5	1.4	[7]	
6	0.26	[7]	
7	0.07	[7]	

ED50 (Effective Dose 50) is the concentration of a drug that inhibits 50% of spore germination.

Table 3: In Vivo Efficacy of Imazalil for Curative and Protective Control of Green Mold on Valencia Oranges

Isolate Category	ER50C (µg/g)	ER50P (µg/g)	Reference
Sensitive	0.29	0.20	[6]
Resistant	1.22 - 4.56	1.00 - 6.62	[6]

ER50C (Effective Residue for 50% Curative Control) is the residue level of the fungicide on the fruit that provides 50% disease control when applied after inoculation. ER50P (Effective Residue for 50% Protective Control) is the residue level of the fungicide on the fruit that provides 50% disease control when applied before inoculation.

## Experimental Protocols

Detailed methodologies for assessing the antifungal activity of **Imazalil sulfate** against *Penicillium digitatum* are provided below.

### Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol determines the concentration of **Imazalil sulfate** that inhibits the mycelial growth of *P. digitatum*.

Materials:

- *Penicillium digitatum* isolates (sensitive and resistant strains)
- Potato Dextrose Agar (PDA)
- **Imazalil sulfate** stock solution (e.g., 1000 µg/mL in sterile distilled water)
- Sterile Petri dishes (90 mm)
- Sterile distilled water
- Micropipettes and sterile tips
- Incubator (25 ± 1°C)

- Cork borer (5 mm)

#### Procedure:

- Preparation of Imazalil-Amended Media:
  - Autoclave PDA medium and cool to 45-50°C in a water bath.
  - Prepare a series of **Imazalil sulfate** concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA.[\[2\]](#) Ensure thorough mixing.
  - Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
- Inoculation:
  - Culture the *P. digitatum* isolates on PDA plates for 7-10 days to allow for sporulation.
  - Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing colony.
  - Place the mycelial plug, mycelium-side down, in the center of each Imazalil-amended PDA plate.
- Incubation:
  - Incubate the plates at 25 ± 1°C in the dark for 5-7 days, or until the mycelial growth in the control plate (0 µg/mL Imazalil) has reached the edge of the plate.
- Data Collection and Analysis:
  - Measure the diameter of the fungal colony in two perpendicular directions for each plate.
  - Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
    - $\text{Inhibition (\%)} = [(DC - DT) / DC] \times 100$

- Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.
  - Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the **Imazalil sulfate** concentration and performing a probit or logistic regression analysis.
- [5]

## Protocol 2: In Vitro Spore Germination Assay (Broth Microdilution Method)

This protocol assesses the effect of **Imazalil sulfate** on the germination of *P. digitatum* spores.

Materials:

- *Penicillium digitatum* isolates
- Potato Dextrose Broth (PDB)
- **Imazalil sulfate** stock solution
- Sterile 96-well microtiter plates
- Hemocytometer or spectrophotometer
- Microscope
- Incubator (24°C)

Procedure:

- Spore Suspension Preparation:
  - Harvest conidia from a 7-10 day old culture of *P. digitatum* by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
  - Gently scrape the surface with a sterile loop to dislodge the spores.
  - Filter the suspension through sterile cheesecloth to remove mycelial fragments.

- Adjust the spore concentration to  $1 \times 10^6$  spores/mL using a hemocytometer.[8]
- Preparation of Microtiter Plates:
  - Prepare serial dilutions of **Imazalil sulfate** in PDB directly in the wells of a 96-well plate. The final volume in each well should be 100  $\mu$ L. Include a control well with PDB only.
- Inoculation and Incubation:
  - Add 100  $\mu$ L of the prepared spore suspension to each well, resulting in a final spore concentration of  $5 \times 10^5$  spores/mL.
  - Incubate the microtiter plate at 24°C for 24 hours.[7]
- Data Collection and Analysis:
  - After incubation, examine a sample from each well under a microscope.
  - A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
  - For each concentration, count at least 100 spores and determine the percentage of germination.
  - Calculate the percentage of germination inhibition relative to the control.
  - Determine the ED50 value by plotting the percentage of inhibition against the logarithm of the **Imazalil sulfate** concentration and performing a probit analysis.[7]

## Protocol 3: In Vivo Antifungal Activity Assay (Fruit Inoculation)

This protocol evaluates the curative and protective efficacy of **Imazalil sulfate** in controlling green mold on citrus fruit.

Materials:

- Mature, healthy citrus fruit (e.g., oranges, lemons)

- Penicillium digitatum spore suspension ( $1 \times 10^6$  spores/mL)
- **Imazalil sulfate** solutions at various concentrations (e.g., 0, 250, 500, 1000 µg/mL)
- Sterile needle or probe for wounding
- Humid chambers or plastic boxes with lids
- Incubator (20-25°C)

Procedure:

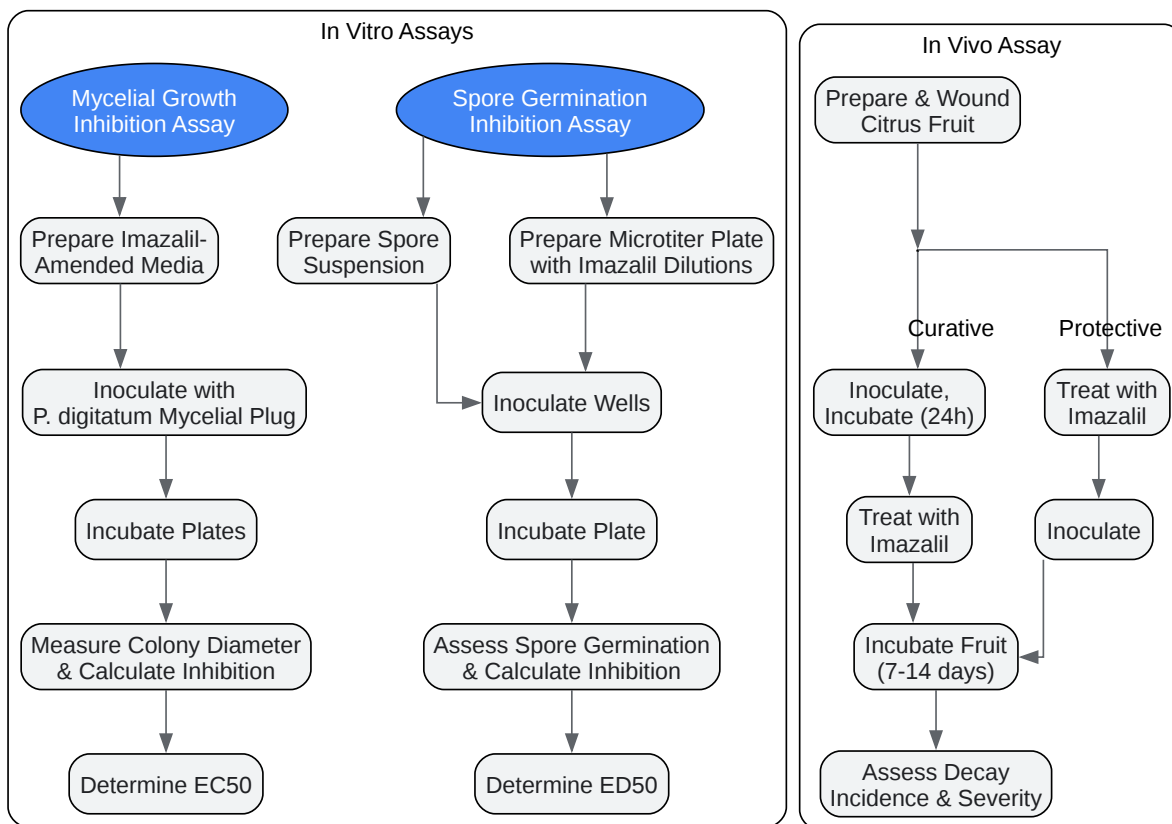
- Fruit Preparation:
  - Surface-sterilize the fruit by dipping them in a 0.5% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water. Allow the fruit to air dry completely.
- Wounding and Inoculation:
  - Create a uniform wound (e.g., 1 mm deep) at the equator of each fruit using a sterile needle.[\[8\]](#)
  - For curative activity assessment, inoculate each wound with 10 µL of the P. digitatum spore suspension. Allow the inoculated fruit to incubate for a set period (e.g., 24 hours) at room temperature before fungicide treatment.[\[6\]](#)
  - For protective activity assessment, treat the fruit with the fungicide first (see step 3), allow them to dry, and then inoculate the wounds as described above.[\[6\]](#)
- Fungicide Treatment:
  - Prepare solutions of **Imazalil sulfate** at the desired concentrations.
  - Dip the inoculated (curative) or un-inoculated (protective) fruit in the fungicide solutions for a specific duration (e.g., 60 seconds).[\[2\]](#) Include a control group dipped in sterile water.
  - Allow the treated fruit to air dry.

- Incubation:
  - Place the treated and inoculated fruit in humid chambers to maintain high humidity.
  - Incubate at 20-25°C for 7-14 days.
- Data Collection and Analysis:
  - Record the incidence of decay (percentage of infected fruit) and the lesion diameter for each treatment group.
  - Calculate the percentage of disease control for each treatment compared to the control.
  - The ER50 values can be determined by regressing the percentage of control against the measured Imazalil residue on the fruit surface.[6]

## Visualizations

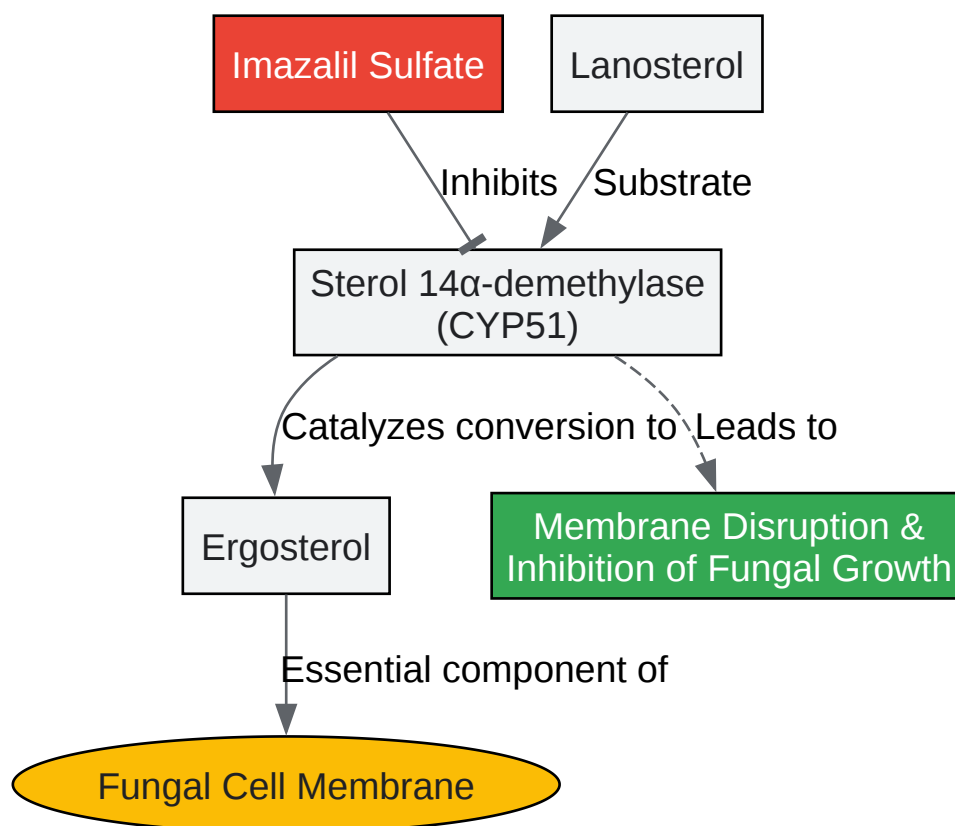
The following diagrams illustrate the experimental workflow and the mechanism of action of Imazalil.





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Caption: Experimental workflow for assessing the antifungal activity of **Imazalil sulfate**.



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Caption: Mechanism of action of **Imazalil sulfate** in *Penicillium digitatum*.

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